Mepivacaine N-Oxide

Description

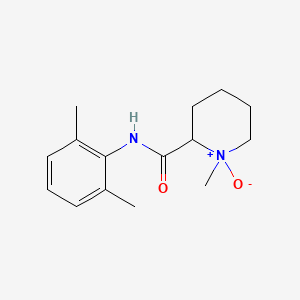

Structure

3D Structure

Properties

CAS No. |

1346597-75-8 |

|---|---|

Molecular Formula |

C15H22N2O2 |

Molecular Weight |

262.353 |

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methyl-1-oxidopiperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C15H22N2O2/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13,3)19/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18) |

InChI Key |

WQTJWODFSMCWCC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)[O-] |

Synonyms |

N-(2,6-Dimethylphenyl)-1-methyl-1-oxido-2-piperidinecarboxamide; |

Origin of Product |

United States |

Mechanisms of Mepivacaine N Oxide Formation

Chemical Oxidation Pathways Leading to Mepivacaine (B158355) N-Oxide

Oxidative Stress-Induced Formation

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, can contribute to the formation of Mepivacaine N-Oxide. Studies have shown that mepivacaine can be degraded under oxidative stress conditions, leading to the formation of its N-oxide. journalcra.com For instance, exposure to hydrogen peroxide can induce the oxidation of mepivacaine to this compound. journalcra.com This process is relevant as local anesthetics may be used in environments with increased oxidative stress, and some possess direct free-radical scavenging properties. nih.govscispace.com Mepivacaine itself has been shown to scavenge hydroxyl radicals in a dose-dependent manner. nih.gov

Synthesis via Peroxymonosulfate (B1194676) Reagents and Analogues

This compound can be synthesized in a laboratory setting through the direct oxidation of the parent mepivacaine molecule. liverpool.ac.uk A variety of oxidizing agents are capable of this transformation, including hydrogen peroxide and peroxycarboxylic acids. libretexts.orgacs.org Among these, potassium hydrogen peroxymonosulfate (KHSO5), also known as Oxone, has been utilized for the stoichiometric oxidation of mepivacaine to its corresponding N-oxide. researchgate.netresearchgate.net This reaction is reported to be complete within 10-15 minutes. The general mechanism for the oxidation of tertiary amines to N-oxides by peroxyacids involves the amine attacking the peroxyacid, leading to the formation of the N-oxide. liverpool.ac.ukmasterorganicchemistry.com

Mechanistic Studies of Chemical N-Oxidation Reactions

The N-oxidation of a tertiary amine like mepivacaine involves the transfer of an oxygen atom to the nitrogen atom of the piperidine (B6355638) ring. libretexts.org Reagents such as hydrogen peroxide or peroxycarboxylic acids can provide an oxygen atom with six electrons to facilitate this oxidation. libretexts.org The basicity of the amine is a key factor, with more basic amines being more readily oxidized by electrophilic oxidants. acs.org The reaction proceeds through a mechanism where the nucleophilic nitrogen of the tertiary amine attacks the electrophilic oxygen of the oxidizing agent. masterorganicchemistry.com This transformation results in the formation of an amine oxide, a compound where the nitrogen atom is bonded to four substituents, including the oxygen atom, giving the nitrogen a formal positive charge and the oxygen a formal negative charge. masterorganicchemistry.com

Enzymatic Biotransformation Pathways to this compound

In a biological context, the formation of this compound is primarily a result of metabolic processes catalyzed by specific enzyme systems. The liver is the main site for the metabolism of mepivacaine. agd.orgdrugbank.com Two key enzyme families are involved in the N-oxidation of tertiary amines: Flavin-Containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes. nih.gov

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation

Flavin-Containing Monooxygenases are a class of enzymes that specialize in the oxidation of xenobiotics containing soft-nucleophiles, particularly nitrogen and sulfur atoms. nih.govnih.gov These enzymes are responsible for approximately 6% of all phase I metabolic reactions. nih.gov The N-oxidation of tertiary amines is a characteristic reaction catalyzed by FMOs. nih.gov

There are five functional FMO isoforms in mammals (FMO1-5). labcorp.com FMO3 is the primary form found in the adult human liver and plays a significant role in drug metabolism. labcorp.comcore.ac.uk FMO1, while having the broadest substrate range, is typically absent in the adult human liver but is expressed in the kidney and during fetal development. labcorp.comcore.ac.ukucl.ac.uk FMOs catalyze the N-oxidation of a variety of drugs, and for some compounds, like olanzapine, FMO3 is responsible for their conversion to the N-oxide form. drugbank.com While both FMO1 and FMO3 can N-oxygenate tertiary amines, human FMO1 is noted to be highly efficient in this role. benthamscience.com

Table 1: Key Human Flavin-Containing Monooxygenase (FMO) Isoforms in Drug Metabolism

| Isoform | Primary Adult Tissue Expression | Substrate Characteristics | Relevance to Tertiary Amine N-Oxidation |

|---|---|---|---|

| FMO1 | Kidney, Fetal Liver labcorp.comcore.ac.uk | Broadest substrate range ucl.ac.uk | Efficiently N-oxygenates tertiary amines benthamscience.com |

Involvement of Cytochrome P450 Enzymes in Tertiary Amine Oxidation

The Cytochrome P450 (CYP) enzyme system is a major contributor to the oxidative metabolism of a vast number of drugs and other foreign compounds. uomus.edu.iqlibretexts.org While primarily known for reactions like N-dealkylation and hydroxylation, CYPs can also catalyze the N-oxidation of tertiary amines. nih.govuomus.edu.iq The metabolism of tertiary amines is often a competition between N-oxidation, primarily mediated by FMOs, and α-carbon oxidation (leading to N-dealkylation), which is mainly carried out by CYPs. nih.gov

Several CYP isoforms can participate in the metabolism of mepivacaine. The major metabolic pathways for mepivacaine are hydroxylation to 3-OH-mepivacaine and 4-OH-mepivacaine, a reaction primarily catalyzed by CYP1A2. agd.org N-demethylation to pipecoloxylidide is a minor pathway mediated by CYP3A4. agd.org Although hydroxylation and N-dealkylation are the predominant metabolic routes for mepivacaine, the potential for N-oxidation by CYP enzymes exists, as CYPs are known to catalyze this reaction for other tertiary amines. uomus.edu.iqnih.gov For example, CYP1A2 and CYP2E1 have been shown to be involved in the N-oxidation of the drug mexiletine. nih.gov The outcome of CYP-mediated metabolism—whether it leads to N-dealkylation or N-oxidation—can be influenced by factors such as steric hindrance and the specific isoform involved. nih.gov

Table 2: Major Metabolic Pathways of Mepivacaine

| Metabolic Pathway | Primary Enzyme(s) Involved | Resulting Metabolite |

|---|---|---|

| Hydroxylation | CYP1A2 agd.org | 3-OH-mepivacaine, 4-OH-mepivacaine agd.org |

| N-demethylation | CYP3A4 agd.org | Pipecoloxylidide (PPX) agd.org |

and Characterization of Enzyme Specificity

The biotransformation of mepivacaine, an amide local anesthetic, is a complex process occurring extensively in the liver. agd.org While the majority of mepivacaine is metabolized through pathways such as aromatic hydroxylation and N-demethylation, the formation of this compound occurs via a distinct and specific enzymatic reaction. agd.orgnih.gov

Mepivacaine's primary metabolic routes are catalyzed by the Cytochrome P450 (CYP) family of enzymes. agd.org Specifically, CYP1A2 is the principal enzyme responsible for producing the 3-OH-mepivacaine and 4-OH-mepivacaine metabolites. agd.org The N-demethylation of mepivacaine to its minor metabolite, pipecoloxylidide, is also carried out by a CYP enzyme, CYP3A4. agd.org

However, the formation of this compound is attributed to a different class of enzymes: the Flavin-containing monooxygenases (FMOs). nih.govnih.gov Research into drug metabolism clearly distinguishes the roles of these enzyme families. While CYP enzymes catalyze the oxidative N-dealkylation of secondary and tertiary amines, FMOs are responsible for the N-oxygenation of tertiary amines to form stable N-oxide products. nih.gov Mepivacaine possesses a tertiary amine within its piperidine ring structure, making it a substrate for FMO-mediated catalysis. agd.orgnih.gov This enzymatic action represents a detoxification pathway, converting the lipophilic drug into a more polar, water-soluble metabolite that is more readily excreted. nih.gov The N-oxide metabolite of the related drug clozapine, for instance, is known to be pharmacologically inactive. nih.gov

The table below summarizes the key enzymatic pathways involved in mepivacaine metabolism, highlighting the specific role of FMOs in N-oxide formation.

| Metabolic Pathway | Resulting Metabolite(s) | Primary Enzyme Family | Specific Enzymes Involved |

|---|---|---|---|

| Aromatic Hydroxylation | 3-OH-mepivacaine, 4-OH-mepivacaine | Cytochrome P450 (CYP) | CYP1A2 (Major), CYP3A4 agd.org |

| N-Demethylation | Pipecoloxylidide | Cytochrome P450 (CYP) | CYP3A4 agd.org |

| N-Oxidation | This compound | Flavin-containing Monooxygenase (FMO) | FMOs (e.g., FMO3) nih.govdrugbank.com |

Stereochemical Aspects of this compound Formation

The stereochemistry of mepivacaine plays a crucial role in its metabolism, including the formation of its N-oxide metabolite. Mepivacaine is a chiral molecule and is administered clinically as a racemic mixture, containing equal amounts of the R-(+)- and S-(-)-enantiomers. nih.gov

Enantioselective Formation Pathways and Mechanisms

Metabolic reactions are mediated by enzymes, which are themselves chiral macromolecules. nih.gov Consequently, these processes often exhibit stereoselectivity, meaning the enzyme may interact with and metabolize one enantiomer of a drug substrate at a different rate than the other. nih.govnih.gov

The N-oxidation of tertiary amines by Flavin-containing monooxygenases is well-documented as a stereoselective process. nih.govrug.nl For example, the FMO3-catalyzed N-oxidation of nicotine (B1678760) demonstrates high enantioselectivity. nih.gov Applying this established principle to mepivacaine, its N-oxidation by FMOs is expected to be enantioselective. This implies that the rate of N-oxide formation from (R)-mepivacaine will differ from the rate of formation from (S)-mepivacaine. As a result, the this compound produced in the body is not a racemic mixture but rather an unequal mixture of its corresponding enantiomers.

Chiral Induction and Control in N-Oxidation

Chiral induction in the N-oxidation of mepivacaine is governed by the three-dimensional architecture of the FMO enzyme's active site. This active site functions as a chiral environment that discriminates between the two enantiomers of mepivacaine. nih.gov

The control mechanism involves several factors:

Differential Binding: The R- and S-enantiomers may bind to the FMO active site with different affinities due to variations in their spatial arrangement.

Optimal Orientation: The enzyme may preferentially bind one enantiomer in an orientation that is more favorable for the transfer of an oxygen atom from the reactive flavin-hydroperoxide cofactor to the nitrogen atom of the piperidine ring.

The following table outlines the key concepts related to the stereochemistry of this compound formation.

| Concept | Description | Relevance to this compound |

|---|---|---|

| Chirality of Parent Drug | Mepivacaine is a chiral molecule, existing as R-(+)- and S-(-)-enantiomers. nih.gov | The starting material for the N-oxidation reaction is a racemic mixture. |

| Enantioselectivity | Enzymes can metabolize one enantiomer at a different rate than the other. nih.gov FMO-catalyzed reactions are known to be stereoselective. rug.nl | The formation of this compound is not expected to be equal from both parent enantiomers, leading to a non-racemic product. |

| Chiral Induction | The enzyme's chiral active site induces the preferential formation of one stereoisomer of the product. | The FMO active site controls the stereochemical configuration of the resulting this compound. |

Analytical Methodologies for Mepivacaine N Oxide Characterization and Quantification

Advanced Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of Mepivacaine (B158355) N-Oxide from its parent compound and other related substances.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and selective quantification of Mepivacaine and its metabolites, including the N-oxide form. nih.govresearchgate.net The development of a robust LC-MS/MS method involves meticulous optimization of both chromatographic and mass spectrometric parameters.

A stability-indicating high-performance liquid chromatography (HPLC) method has been developed for the specific determination of Mepivacaine hydrochloride under various stress conditions, including oxidative stress which leads to the formation of Mepivacaine N-Oxide. researchgate.netjournalcra.com In one such study, forced degradation of Mepivacaine under oxidative conditions (using 10% hydrogen peroxide) resulted in the formation of its N-oxide. journalcra.comjournalcra.com The separation was achieved using a C18 column with a mobile phase consisting of a buffer and acetonitrile (B52724). journalcra.comjournalcra.com LC-MS analysis confirmed the identity of the degradation product, with the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ observed at 263.2, corresponding to the molecular weight of this compound. journalcra.comjournalcra.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. researchgate.netjournalcra.com For instance, a validated LC-MS/MS method for Mepivacaine demonstrated linearity over a specific concentration range with a high regression analysis value, ensuring the method's quantitative accuracy. researchgate.net

The table below summarizes typical parameters for an LC-MS/MS method used in the analysis of Mepivacaine and its N-oxide metabolite.

| Parameter | Typical Conditions |

| Chromatographic Column | C18 (e.g., Hypersil BDS C18, 250x4.6mm, 5µm) journalcra.comjournalcra.com |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) journalcra.comjournalcra.com |

| Flow Rate | Isocratic flow, typically around 0.9 mL/min journalcra.comjournalcra.com |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | For this compound: m/z 263.2 → fragment ions journalcra.comjournalcra.com |

This table is illustrative and specific conditions may vary based on the exact instrumentation and analytical goals.

Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of Mepivacaine and other local anesthetics. nih.govcts-forensics.com While direct analysis of the relatively polar and thermally labile N-oxide by GC-MS can be challenging, derivatization techniques can be employed to improve its volatility and thermal stability. In many proficiency testing reports, GC-MS is listed as a confirmatory method for drug screening, often following an initial immunoassay screen. cts-forensics.com For comprehensive urine drug analysis, laboratories have reported using GC-MS for the identification of Mepivacaine, sometimes in conjunction with LC-MS/MS for other analytes. cts-forensics.com

Mepivacaine itself is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. The formation of the N-oxide introduces another chiral center at the nitrogen atom, leading to the possibility of four stereoisomers (diastereomers and enantiomers). The separation of these stereoisomers is crucial as they may exhibit different pharmacological and toxicological profiles.

Chiral chromatography is the primary technique for separating enantiomers. researchgate.netiapc-obp.com This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.netiapc-obp.com For Mepivacaine enantiomers, columns with selectors like alpha1-acid glycoprotein (B1211001) (AGP) have been successfully used. chromtech.net.au A typical mobile phase for such a separation would be a buffered aqueous solution with an organic modifier like isopropanol. chromtech.net.au

The separation of diastereomers, which have different physical properties, can often be achieved on standard achiral columns under optimized conditions. iapc-obp.comnih.gov Ion-pair reversed-phase chromatography is a common approach for separating diastereomers of related compounds. nih.gov The choice of the ion-pairing reagent and its concentration, as well as the mobile phase composition and temperature, are critical factors in achieving successful separation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules, including this compound. While specific ¹H and ¹³C NMR data for this compound is not extensively published in readily available literature, predicted NMR spectra can be found in chemical databases. drugbank.com For the parent compound, Mepivacaine, detailed NMR data is available and serves as a reference for interpreting the spectrum of its N-oxide. drugbank.com The formation of the N-O bond in this compound would induce significant chemical shift changes in the protons and carbons near the piperidine (B6355638) nitrogen atom compared to the parent Mepivacaine molecule. For example, a document on degradation reference materials provides information that a ¹H-NMR spectrum was recorded at 400 MHz in DMSO-d6 for this compound. bioszeparacio.hu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the amide C=O stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches, similar to Mepivacaine. nist.gov A key difference would be the appearance of a new band corresponding to the N-O stretching vibration, which would be absent in the spectrum of Mepivacaine.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of Mepivacaine in acidic solution typically exhibits absorption maxima around 263 nm and 271 nm, which are characteristic of the substituted benzene (B151609) ring. nihs.go.jp Studies on the chemiluminescence of Mepivacaine have also utilized UV-Vis spectroscopy to monitor the reaction components. researchgate.net The UV-Vis spectrum of this compound is expected to be similar to that of Mepivacaine due to the chromophore being the dimethylphenylamino-carbonyl moiety, which remains unchanged. However, slight shifts in the absorption maxima or changes in molar absorptivity may occur due to the electronic effect of the N-oxide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Electrochemical Detection and Quantification

The electrochemical analysis of this compound typically involves an indirect approach. Since mepivacaine itself is not easily reducible, a common strategy is to first oxidize the parent mepivacaine to this compound, which is an electrochemically active compound that can be reduced and quantified. researchgate.netscispace.com This method allows for the determination of the original mepivacaine concentration by measuring the reduction of its N-oxide derivative. researchgate.net

Voltammetric Studies of N-Oxide Reduction

Voltammetric studies have been central to understanding the electrochemical behavior of this compound. The analysis is predicated on the chemical oxidation of the tertiary amine in the mepivacaine molecule to its corresponding N-oxide, often using a strong oxidizing agent like potassium peroxymonosulfate (B1194676) (PMS). researchgate.netresearchgate.net

Once formed, the this compound is subjected to reduction at an electrode surface, most commonly a dropping mercury electrode (DME). researchgate.netresearchgate.net Cyclic voltammetry studies show a distinct cathodic peak corresponding to the reduction of the N-oxide. researchgate.net This electrochemical reduction process has been identified as an irreversible charge-transfer reaction, as indicated by the presence of a reduction peak in the cathodic scan without a corresponding oxidation peak in the anodic scan. researchgate.net The reduction of the N-oxide regenerates the original alkaloid form. nih.gov The peak potential for this reduction is observed in the range of -0.4 V to -0.6 V. researchgate.net This approach has been successfully applied to determine mepivacaine in pharmaceutical preparations. researchgate.net

Sample Preparation Strategies for N-Oxide Analysis

Effective sample preparation is crucial for the accurate quantification of this compound, particularly in complex biological matrices like human plasma or urine. The goal is to isolate the analyte from interfering substances.

One advanced technique employed for the extraction of mepivacaine (and by extension, its metabolites) from human plasma is magnetic solid-phase extraction (MSPE). mdpi.com This method utilizes magnetic adsorbents for efficient separation. In one study, magnetic tetraethylenepentamine (B85490) (TEPA)-modified carboxyl–carbon nanotubes were synthesized and used as the adsorbent material. mdpi.com The extraction efficiency was optimized by adjusting several factors:

Sample pH: The pH of the sample solution influences the interaction between the analyte and the adsorbent. For a group of local anesthetics including mepivacaine, the highest recoveries were achieved when the sample pH was adjusted to 6.5. mdpi.com

Extraction Time: The duration of contact between the sample and the magnetic adsorbent is optimized to ensure maximum binding of the analyte.

Elution Conditions: After extraction, the analyte is eluted from the adsorbent for analysis. An effective eluent was found to be acetonitrile containing 0.1% formic acid. The acid helps to protonate the amine groups, disrupting the hydrogen bonds and facilitating elution. mdpi.com

For simpler matrices, such as in the preparation of control samples for drug analysis tests, a straightforward method involves spiking a known quantity of a drug stock solution into a biological fluid like human urine. cts-forensics.com The sample is then stabilized, for instance by adding sodium fluoride, before being aliquoted and stored under refrigerated conditions until analysis. cts-forensics.com

| Parameter | Optimal Condition | Purpose |

| Extraction Method | Magnetic Solid-Phase Extraction (MSPE) | To preconcentrate and isolate local anesthetics from human plasma. mdpi.com |

| Adsorbent | Magnetic TEPA-modified carboxyl–carbon nanotubes | Provides a high surface area for efficient analyte binding. mdpi.com |

| Sample pH | 6.5 | Optimizes the interaction between mepivacaine and the adsorbent for maximum recovery. mdpi.com |

| Elution Solvent | Acetonitrile with 0.1% Formic Acid | Effectively desorbs the analyte from the adsorbent for subsequent analysis. mdpi.com |

Chemical Reactivity and Stability of Mepivacaine N Oxide

Degradation Pathways of Mepivacaine (B158355) N-Oxide

The degradation of Mepivacaine N-Oxide involves processes that can alter its structure, primarily through oxidative and reductive pathways. Its hydrolytic stability, however, is noteworthy.

Forced degradation studies on Mepivacaine have shown that it is unstable under oxidative conditions, leading to the formation of this compound as the primary degradation product. journalcra.comjournalcra.com A comparative study subjecting Mepivacaine to stress with 10% hydrogen peroxide at 60°C for one hour resulted in significant degradation of the parent drug and the formation of its N-Oxide. journalcra.com The chemical name for this product is (2S)-2-(2,6-dimethyl phenylcarbamoyl)-1-methylpiperidine 1-oxide. journalcra.com

| Stress Condition | Time (hr) | Temperature | Degradation of Mepivacaine (%) | Impurity Formed |

|---|---|---|---|---|

| 10% H₂O₂ | 1 | 60°C | 14.86% | This compound |

Table 1: Oxidative Degradation of Mepivacaine Leading to N-Oxide Formation. journalcra.com

Conversely, the N-oxide functional group can undergo reductive degradation. Tertiary amine N-oxides can be reduced back to their corresponding tertiary amines through various chemical methods. oup.com This reduction is a key metabolic pathway under hypoxic conditions, a principle utilized in the design of bioreductive drugs where N-oxidation creates a less toxic prodrug that is activated by reduction in low-oxygen environments. nih.gov Common laboratory reagents capable of reducing tertiary amine N-oxides include trivalent phosphorus compounds, sulfur-based compounds like carbon disulfide, and diboron (B99234) reagents. oup.comresearchgate.net The reduction of this compound back to Mepivacaine is therefore a feasible chemical transformation.

Mepivacaine itself is known to be highly resistant to hydrolysis under both acidic and alkaline conditions. journalcra.com This stability is attributed to its amide linkage, which is less susceptible to cleavage compared to the ester linkages found in other local anesthetics like procaine. journalcra.comjournalcra.com Forced degradation studies where Mepivacaine was subjected to 5N hydrochloric acid and 5N sodium hydroxide (B78521) at 60°C for one hour showed no degradation. journalcra.com Given that the N-oxide derivative maintains this robust amide structure, it is expected to exhibit similar high hydrolytic stability.

| Stress Condition | Time (hr) | Temperature | Degradation of Mepivacaine (%) |

|---|---|---|---|

| Acidic (5N HCl) | 1 | 60°C | 0.00% |

| Alkaline (5N NaOH) | 1 | 60°C | 0.00% |

Table 2: Hydrolytic Stability of Mepivacaine. journalcra.com

Oxidative and Reductive Degradation Processes

Reactivity of the N-Oxide Moiety

The N-oxide group significantly alters the electronic properties and reactivity of the piperidine (B6355638) ring compared to the parent tertiary amine in Mepivacaine.

The N-oxide bond (N⁺–O⁻) is highly polar. The oxygen atom, with its negative charge, can donate electron density into the adjacent ring system through resonance, while the positively charged nitrogen atom withdraws electron density. This dual nature makes the molecule potentially more reactive towards both electrophiles and nucleophiles compared to the parent amine. The specific positions of attack depend on the reaction conditions and the nature of the attacking reagent. Generally, the introduction of the oxygen atom can activate the heterocyclic ring towards both types of reagents.

Tertiary amine N-oxides are known to undergo characteristic rearrangement reactions, primarily the Meisenheimer and Polonovski rearrangements.

Meisenheimer Rearrangement : This is a thermal rearrangement of a tertiary amine N-oxide to an O-substituted hydroxylamine. synarchive.com The reaction can proceed through a synarchive.comgeneesmiddeleninformatiebank.nl- or synarchive.com-sigmatropic shift. For this compound, which has an N-methyl group and N-alkyl (piperidine ring) substituents, a synarchive.comgeneesmiddeleninformatiebank.nl-shift would be the potential pathway, though it may require significant heating and could compete with other decomposition processes.

Polonovski Reaction : This reaction involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). organicreactions.orgresearchgate.net This activation leads to the formation of an intermediate iminium ion, which can then be trapped by a nucleophile or undergo further reactions. organicreactions.orgresearchgate.net This reaction is plausible for cyclic amine oxides like this compound and provides a synthetic route to functionalize the carbon atoms alpha to the nitrogen. organicreactions.org

Theoretical and Computational Investigations of Mepivacaine N Oxide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the intrinsic properties of a molecule in a static state, typically in a vacuum or with a solvent model. frontiersin.org These methods allow for a detailed understanding of the molecule's geometry and electronic characteristics.

The introduction of an N-oxide functional group to the piperidine (B6355638) ring of mepivacaine (B158355) significantly alters its electronic properties. The molecular formula for Mepivacaine N-Oxide is C₁₅H₂₂N₂O₂. uni.lunih.gov Quantum chemical calculations can precisely map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and quantify the nature of chemical bonds.

Analysis of the electronic structure would focus on the polar N⁺-O⁻ bond, which introduces a significant dipole moment and alters the charge distribution across the entire molecule. The oxygen atom acts as a strong electron-withdrawing group, influencing the reactivity and interaction potential of the molecule. Natural Bond Orbital (NBO) analysis, a common computational technique, could be used to quantify the charge on each atom and describe the bonding in detail. worldscientific.com While specific computational studies detailing the electronic structure of this compound are not extensively published, calculations on the parent compound, mepivacaine, have been performed and provide a basis for comparison. worldscientific.com

Table 1: Illustrative Electronic Properties of this compound from Theoretical Calculations Note: The following data is illustrative of typical results from quantum chemical calculations and is not from a published study on this compound.

| Property | Predicted Value/Description | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic stability and reactivity of the molecule. |

| Dipole Moment | ~4.5 Debye | Highlights the high polarity due to the N-O bond. |

| NBO Charge on Oxygen (N-O) | -0.8 e | Quantifies the negative charge localization on the oxide oxygen. |

| NBO Charge on Nitrogen (N-O) | +0.5 e | Quantifies the positive charge localization on the piperidine nitrogen. |

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. drugdesign.org For this compound, key flexible regions include the rotatable bonds linking the piperidine ring, the amide group, and the dimethylphenyl ring.

Energy minimization procedures are used to find the geometry of each conformer that corresponds to a local minimum on the potential energy surface. drugdesign.orgplos.org The conformer with the absolute lowest energy is termed the global minimum. The relative energies of these stable conformers determine their population at a given temperature and influence which shape the molecule is most likely to adopt. The difference in energy between a bioactive conformation and the global minimum is typically small. drugdesign.org For related local anesthetics, it has been noted that molecular conformation plays a crucial role in their properties and interactions. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table is a hypothetical representation of results from a conformational analysis study.

| Conformer | Dihedral Angle (Ring-Amide) | Relative Energy (kcal/mol) | Key Feature |

| 1 (Global Minimum) | 180° | 0.00 | Fully extended, anti-periplanar arrangement. |

| 2 | +65° | +1.85 | Gauche conformation, potentially stabilized by intramolecular forces. |

| 3 | -65° | +1.85 | Enantiomeric gauche conformation. |

| 4 | 0° | +5.50 | Eclipsed, high-energy transition state. |

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structure validation. These predictions include nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra.

Furthermore, properties related to mass spectrometry can also be predicted. For instance, predicted collision cross-section (CCS) values, which relate to the shape and size of an ion in the gas phase, have been calculated for this compound adducts using computational methods. uni.lu These predictions are valuable for identifying the compound in complex mixtures using techniques like ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 263.17540 | 161.8 |

| [M+Na]⁺ | 285.15734 | 174.9 |

| [M+NH₄]⁺ | 280.20194 | 171.4 |

| [M+K]⁺ | 301.13128 | 168.2 |

| [M-H]⁻ | 261.16084 | 166.7 |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. researchgate.net This allows for the study of conformational dynamics and intermolecular interactions in various environments, providing a more realistic view of molecular behavior in solution. acs.org

MD simulations can track the conformational changes of this compound in different solvents, such as water or organic solvents. These simulations reveal how the molecule flexes, rotates, and folds in response to thermal energy and interactions with its surroundings. For example, in a polar solvent like water, the molecule might adopt conformations that maximize the exposure of its polar N-oxide group to the solvent. Conversely, in a nonpolar, lipophilic environment (which could be simulated using a solvent like n-octanol), the molecule might fold to shield the polar group while exposing its hydrophobic dimethylphenyl moiety. frontiersin.orgfrontiersin.org Studies on similar local anesthetics have shown that their dynamics within lipid bilayers are critical to their function. jscimedcentral.com

The chemical structure of this compound, featuring both a highly polar N-oxide group and a nonpolar aromatic ring, allows for a range of non-covalent interactions with its environment. MD simulations are ideal for characterizing these interactions, which include hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov

In polar protic solvents like water or ethanol, the oxygen of the N-oxide group can act as a strong hydrogen bond acceptor. In polar aprotic solvents such as acetonitrile (B52724), dipole-dipole interactions would be significant. The dimethylphenyl group and parts of the piperidine ring contribute to hydrophobic interactions, which are crucial for solubility and partitioning in non-aqueous phases. Understanding these interactions is key to predicting the compound's behavior in different chemical systems, such as chromatographic separations where solvents like methanol (B129727) and water are used. mdpi.com

Table 4: Potential Interactions of this compound with Different Solvents

| Solvent Type | Example Solvent | Dominant Interaction with this compound | Molecular Moiety Involved |

| Polar Protic | Water, Ethanol | Hydrogen Bonding (Acceptor) | N-Oxide Group, Amide Carbonyl |

| Polar Aprotic | Acetonitrile | Dipole-Dipole Interactions | N-Oxide Group, Amide Group |

| Nonpolar | n-Octanol, Cyclohexane | Hydrophobic Interactions, van der Waals forces | Dimethylphenyl Ring, Piperidine CH₂ groups |

Conformational Dynamics in Different Environments

Reaction Mechanism Modeling

The elucidation of metabolic pathways and degradation mechanisms of pharmaceutical compounds is a critical aspect of drug development and safety assessment. For Mepivacaine, an amide-type local anesthetic, understanding its transformation into metabolites such as this compound is of significant interest. Computational chemistry and theoretical modeling provide powerful tools to investigate the intricacies of these chemical reactions at a molecular level. By simulating reaction pathways and calculating energetic profiles, researchers can gain insights into the feasibility and kinetics of such transformations.

In Silico Studies of Mepivacaine N-Oxidation Pathways

In silico studies, which involve computer-based simulations, are instrumental in predicting the metabolic fate of drugs. While comprehensive computational studies specifically detailing the N-oxidation pathways of Mepivacaine are not extensively published, foundational work on its degradation provides the empirical basis for such theoretical investigations.

A significant study on the forced degradation of Mepivacaine under various stress conditions has identified the formation of its N-oxide derivative specifically under oxidative stress. journalcra.com This experimental finding is the cornerstone for any subsequent in silico modeling. In the study, Mepivacaine was subjected to oxidative stress using a 10% hydrogen peroxide solution. journalcra.com The resulting degradation product was analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular structure. journalcra.com

The analysis identified the primary oxidative degradation product as this compound, with the chemical name (2S)-2-(2,6-dimethyl phenylcarbamoyl)-1-methylpiperidine 1-oxide. journalcra.com The formation of this N-oxide involves the oxidation of the tertiary amine nitrogen in the piperidine ring of the Mepivacaine molecule. This transformation is a common metabolic pathway for compounds containing tertiary amine functionalities. acs.org

The LC-MS analysis provided crucial data for the identification of this compound, as summarized in the table below.

| Compound | Stress Condition | Analytical Method | Observed m/z [M+H]⁺ | Proposed Degradation Product |

| Mepivacaine | 10% Hydrogen Peroxide | LC-MS | 263.2 | This compound |

This table presents the findings from a forced degradation study where Mepivacaine was subjected to oxidative stress, leading to the formation of its N-oxide derivative as identified by LC-MS. journalcra.com

This experimental result provides a clear target for theoretical modeling. In silico studies would typically employ quantum mechanics (QM) or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model the reaction between Mepivacaine and an oxidizing agent (e.g., a simplified model of hydrogen peroxide or a cytochrome P450 enzyme active site). Such models would aim to elucidate the step-by-step mechanism of the N-oxidation, including the geometry of the transition state and the interaction energies between the reactants.

Energetic Profiles of Formation and Degradation Reactions

The energetic profile of a chemical reaction provides quantitative information about its feasibility and rate. For the formation of this compound, a computational study would calculate the change in Gibbs free energy (ΔG) for the reaction. A negative ΔG would indicate a thermodynamically favorable process.

The energetic profile would map the energy of the system along the reaction coordinate, from the reactants (Mepivacaine and the oxidizing agent) to the products (this compound). Key points on this profile include the energy of the reactants, the transition state (the highest energy point on the reaction pathway), and the products. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

While specific energetic data for Mepivacaine N-oxidation from published computational studies is not available, we can conceptualize the expected results based on general principles of N-oxidation reactions. The formation of N-oxides from tertiary amines is generally an exothermic process.

A hypothetical energetic profile for the formation of this compound could be represented as follows. The degradation of this compound would involve its own set of reaction pathways and associated energetic barriers, potentially leading back to Mepivacaine or to other degradation products.

| Reaction Step | Species | Relative Energy (kcal/mol) (Hypothetical) | Description |

| 1 | Reactants (Mepivacaine + Oxidant) | 0 | Initial state of the system. |

| 2 | Transition State | +15 | The highest energy point, representing the energy barrier for the reaction. |

| 3 | Products (this compound) | -10 | The final state, indicating a thermodynamically favorable reaction. |

Computational studies on related local anesthetics have highlighted the importance of such energetic calculations in understanding their metabolism and potential toxicity. semanticscholar.org For instance, the metabolism of other anesthetics has been linked to the formation of reactive intermediates, and computational energetics help to assess the likelihood of these pathways. semanticscholar.org Similar detailed theoretical investigations into the formation and subsequent reactions of this compound would provide valuable insights into its chemical stability and potential interactions in a biological environment.

Future Research Directions in Mepivacaine N Oxide Chemistry

Development of Novel Synthetic Routes

The current primary method for producing Mepivacaine (B158355) N-Oxide involves the oxidative degradation of Mepivacaine, often using strong oxidizing agents like hydrogen peroxide. journalcra.comjournalcra.com While effective for laboratory-scale synthesis and degradation studies, this approach may lack the control and efficiency required for producing high-purity analytical standards. Future research should focus on developing more refined and scalable synthetic strategies.

Key research directions include:

Catalytic Oxidation: Investigating the use of selective oxidation catalysts could offer a milder and more controlled pathway to Mepivacaine N-Oxide. This could involve metal-based catalysts or organocatalysts known for N-oxidation of tertiary amines, potentially leading to higher yields and fewer byproducts compared to stoichiometric oxidants.

Continuous-Flow Synthesis: The rapid production of Mepivacaine has been demonstrated using continuous-flow technology. amazonaws.comacs.orgresearchgate.net Applying this technology to the synthesis of this compound could enable better control over reaction parameters (temperature, pressure, reaction time), improve safety, and allow for scalable, on-demand production. A flow-based system could integrate the synthesis of Mepivacaine with a subsequent in-line oxidation step.

Enzymatic Synthesis: Exploring the use of isolated enzymes, such as cytochrome P450 monooxygenases which are responsible for its formation in the body, could provide a highly selective and green synthetic route. This biomimetic approach could yield the specific stereoisomers of the N-oxide, which is important for detailed toxicological and metabolic studies.

Electrochemical Synthesis: Anodic oxidation of the piperidine (B6355638) nitrogen in Mepivacaine presents a reagent-free alternative for synthesis. Electrochemical methods allow for precise control over the oxidative potential, potentially minimizing side reactions and simplifying product purification.

Advanced Analytical Techniques for Trace Analysis

This compound is primarily identified as a degradation product or metabolite in complex matrices like plasma or environmental water samples. journalcra.comemblasproject.org Detecting and quantifying trace levels of this compound is essential for pharmacokinetic studies and environmental monitoring. While methods like liquid chromatography-mass spectrometry (LC-MS) are currently used, future research can enhance sensitivity, selectivity, and throughput. journalcra.comjournalcra.com

Promising areas for development include:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS techniques, such as Orbitrap or TOF-MS, would enable more confident identification of this compound in complex samples without the need for a dedicated reference standard in initial screening studies. This is particularly valuable for "suspect screening" in environmental analysis. emblasproject.org

Advanced Sample Preparation: Miniaturized and automated sample preparation techniques are critical for improving recovery and reducing matrix effects. Future work could focus on developing molecularly imprinted polymers (MIPs) specifically designed to selectively extract this compound. nih.gov Further development of techniques like microextraction by packed sorbent (MEPS) and magnetic solid-phase extraction (MSPE) with novel sorbents could also enhance the limits of detection. researchgate.netmdpi.comnih.gov

Novel Detection Methods: Research into surface-enhanced Raman spectroscopy (SERS) coupled with separation techniques like thin-layer chromatography (TLC) could provide highly sensitive and specific fingerprint identification of this compound. mdpi.com The development of electrochemical sensors or biosensors specifically tailored for this N-oxide could offer rapid, portable, and low-cost analysis for on-site monitoring.

Table 1: Overview of Current and Future Analytical Techniques for Mepivacaine and its N-Oxide

| Technique | Application/Matrix | Key Features/Future Directions | References |

|---|---|---|---|

| HPLC-UV | Pharmaceutical Formulations, Plasma | Standard quantitative analysis. Future: Coupling with more advanced sample prep for higher sensitivity. | journalcra.com, mdpi.com |

| LC-MS/MS | Plasma, Urine, Blood | Confirmatory identification and quantification of metabolites. Future: Method development for higher throughput and lower detection limits for the N-oxide. | journalcra.com, journalcra.com, mdpi.com |

| GC-MS | Plasma | Analysis of parent drug and related substances. Future: Derivatization methods may be needed for the thermally labile N-oxide. | mdpi.com |

| TLC-SERS | Biological Fluids (Plasma) | High sensitivity and molecular specificity. Future: Development of specific substrates to maximize signal enhancement for this compound. | mdpi.com |

| MEPS | Plasma, Urine | Miniaturized, high-throughput sample preparation. Future: Development of new sorbent phases with higher selectivity for the N-oxide. | researchgate.net, nih.gov |

| Potentiometry | Pharmaceutical Formulations, Biological Fluids | Low-cost, simple determination of the parent drug. Future: Creation of ion-selective electrodes with specific recognition for the N-oxide moiety. | ekb.eg |

| HRMS | Environmental Water Samples | Suspect and non-target screening. Future: Building libraries containing this compound for environmental monitoring. | emblasproject.org |

Exploration of Non-Biological Chemical Transformations

Understanding the stability and reactivity of this compound under various non-biological conditions is crucial for predicting its environmental fate and persistence. Studies have shown that the parent compound, Mepivacaine, is highly resistant to acid and alkaline hydrolysis. utppublishing.com However, the N-oxide functional group introduces a new reactive center.

Future research should investigate:

Photochemical Degradation: Systematic studies on the photostability of this compound under simulated solar radiation (UVA/UVB) are needed. The N-oxide moiety may act as a chromophore, making the molecule more susceptible to photodegradation than the parent Mepivacaine, which was found to be stable under sunlight. journalcra.com Identifying the photoproducts is essential for a complete environmental risk assessment.

Advanced Oxidation Processes (AOPs): The reactivity of this compound with highly reactive species such as hydroxyl radicals (•OH) and ozone (O₃), which are used in water treatment, should be explored. These studies would determine if AOPs are effective in removing this metabolite from contaminated water sources and would characterize the resulting transformation products.

Reductive Transformations: The N-oxide group can be reduced back to the tertiary amine. Investigating this reduction under various environmental conditions (e.g., in anoxic sediments) or using chemical reductants could provide insight into its environmental persistence and potential for cycling back to the parent compound.

Reactivity with Other Environmental Contaminants: The N-oxide functionality could potentially interact with other chemicals present in the environment, such as metal ions or organic pollutants, leading to novel transformation pathways that are currently unknown.

Deeper Theoretical Insights into Reaction Dynamics

Computational chemistry provides powerful tools to complement experimental research. Density Functional Theory (DFT) has already been applied to study the structure and properties of Mepivacaine itself. worldscientific.com Extending these theoretical approaches to this compound can provide fundamental insights into its behavior.

Future theoretical investigations could include:

Reaction Mechanism Modeling: DFT calculations can be used to model the N-oxidation of Mepivacaine. By mapping the reaction pathway and calculating the energies of transition states and intermediates, researchers can gain a deeper understanding of the reaction mechanism, which can aid in the design of more efficient synthetic routes.

Electronic Structure and Reactivity: Analysis of the electronic properties of this compound, such as its molecular orbitals (HOMO/LUMO) and electrostatic potential map, can help predict its reactivity. worldscientific.comworldscientific.com This information can be used to anticipate its behavior in different chemical environments and its potential interaction sites with other molecules.

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, Raman spectra). These predicted spectra can serve as a valuable reference for identifying and characterizing this compound in experimental samples, especially when pure analytical standards are scarce.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments. For instance, simulations could explore its interaction with the stationary phases used in chromatography or with the sorbents used in microextraction techniques, providing a rational basis for developing improved analytical methods. Furthermore, simulations could probe its interaction with lipid bilayers to understand how the N-oxide modification affects its membrane-permeating properties compared to the parent drug. researchgate.net

Conclusion

Summary of Key Research Findings on Mepivacaine (B158355) N-Oxide Chemical Properties and Behavior

Mepivacaine N-Oxide, with the chemical formula C15H22N2O2 and a molecular weight of approximately 262.35 g/mol , is the N-oxidized derivative of the local anesthetic mepivacaine. agd.orgalfa-chemistry.com Its IUPAC name is N-(2,6-dimethylphenyl)-1-methyl-1-oxidopiperidin-1-ium-2-carboxamide. alfa-chemistry.comclearsynth.com The introduction of the N-oxide functional group significantly alters the physicochemical properties of the parent molecule, leading to increased polarity and potentially enhanced water solubility. nih.gov This is a characteristic feature of N-oxides, which are known to be highly polar due to the nature of the N⁺-O⁻ bond. nih.gov

The formation of this compound has been primarily documented under conditions of oxidative stress. Specifically, forced degradation studies of mepivacaine using hydrogen peroxide have shown the formation of its N-oxide as a degradation product. journalcra.comjournalcra.com This suggests that while not a major metabolite under normal physiological conditions, its generation is possible in environments with significant oxidative potential. The synthesis of tertiary amine N-oxides is generally achieved through the direct oxidation of the corresponding tertiary amine using reagents like hydrogen peroxide or peroxyacids. liverpool.ac.ukacs.org

The analytical characterization of this compound has been approached through various techniques. Mass spectrometry reveals a characteristic molecular ion peak corresponding to its molecular weight. In a study, the [M+H]⁺ ion was observed at an m/z of 263.2. journalcra.com A common fragmentation pattern for N-oxides under mass spectrometry conditions is the neutral loss of an oxygen atom ([M+H-16]⁺), which serves as a diagnostic marker for their identification. nih.gov While specific NMR data for this compound is not extensively published, the N-oxidation of the piperidine (B6355638) ring is expected to induce downfield shifts in the protons and carbons adjacent to the nitrogen atom in ¹H and ¹³C NMR spectra, respectively. rsc.org Chromatographic methods, particularly HPLC, have been successfully employed to separate this compound from its parent compound and other degradation products. journalcra.comjournalcra.com

The chemical behavior of this compound is largely dictated by the N-oxide group. Studies on the forced degradation of mepivacaine have indicated that the N-oxide is a notable product under oxidative conditions, while the parent drug shows stability against acid, base, thermal, and light-induced degradation. journalcra.com The reactivity of the N-oxide moiety in other contexts, such as its potential to undergo rearrangements like the Meisenheimer or Polonovski reactions, remains a subject for further investigation. acs.org

Identification of Remaining Research Gaps in this compound Chemistry

Despite the available information, several significant research gaps exist in the understanding of this compound's chemistry.

Detailed Physicochemical Properties: There is a lack of comprehensive experimental data on the fundamental physicochemical properties of this compound, including its melting point, pKa value, and precise solubility in various solvents. Such data is crucial for a complete chemical profile.

Systematic Synthesis and Optimization: While its formation as a degradation product is known, detailed studies on the optimized synthesis of this compound are scarce. Research into various oxidizing agents and reaction conditions could lead to more efficient and scalable synthetic routes.

Comprehensive Spectroscopic Data: Complete and assigned ¹H and ¹³C NMR spectra, as well as detailed high-resolution mass spectrometry fragmentation studies, are needed for unambiguous structural confirmation and to serve as a reference for future analytical work.

Chemical Stability and Reactivity: A thorough investigation of the stability of this compound under a wide range of pH, temperature, and light conditions is required. Furthermore, its reactivity profile, including its potential as an oxidizing agent or its susceptibility to characteristic N-oxide reactions, has not been fully explored.

Metabolic Fate: There is conflicting and limited information regarding the role of this compound in the metabolism of mepivacaine. While one study in humans suggested it is not a significant metabolite, the N-oxidation of structurally similar compounds like lidocaine (B1675312) is a known metabolic pathway. researchgate.net In vitro and in vivo studies are needed to clarify the metabolic fate of this compound and to determine if it is formed in biological systems.

Broader Implications for N-Oxide Research in Medicinal and Analytical Chemistry

The study of this compound has broader implications for the fields of medicinal and analytical chemistry.

In medicinal chemistry , the exploration of N-oxide derivatives of existing drugs is a well-established strategy for modifying pharmacokinetic and pharmacodynamic properties. nih.gov N-oxidation can increase water solubility, alter membrane permeability, and in some cases, lead to the development of prodrugs that are activated in specific physiological environments, such as hypoxic tissues in tumors. nih.govmdpi.com A deeper understanding of this compound could therefore open avenues for the development of new anesthetic formulations with different characteristics. The general study of heterocyclic N-oxides continues to be a vibrant area of research, with applications in developing agents against a wide range of diseases. researchgate.netunesp.br

In analytical chemistry , this compound serves as an important reference standard for impurity profiling and stability testing of mepivacaine pharmaceutical products. synzeal.com The development of sensitive and specific analytical methods for its detection and quantification is crucial for quality control in the pharmaceutical industry. journalcra.com Furthermore, the unique electrochemical properties of N-oxides have been exploited in the development of novel voltammetric sensors for the determination of parent drug compounds. researchgate.netresearchgate.net The investigation of this compound contributes to the growing body of knowledge on the analytical behavior of N-oxide compounds, which is essential for the development of robust analytical methodologies.

Q & A

Q. What are the standard methods for synthesizing Mepivacaine N-Oxide, and how is purity validated?

this compound is synthesized via oxidation of mepivacaine using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Purification typically involves recrystallization or chromatography (e.g., HPLC). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment (>98% is typical for pharmaceutical standards). Reference standards (e.g., MM0368.06) should be used for calibration .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. For preclinical studies, validate the method using parameters like linearity (1–100 ng/mL), accuracy (±15%), and precision (CV <15%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Gas chromatography (GC) with flame ionization detection may suffice for non-complex samples but lacks the specificity of LC-MS .

Q. How does this compound’s solubility and stability impact experimental design?

this compound is hydrophilic due to the N-oxide moiety, enhancing aqueous solubility compared to the parent compound. Stability studies should assess degradation under varying pH (e.g., 1.2–7.4), temperature (4°C vs. 25°C), and light exposure. Use phosphate-buffered saline (PBS) for in vitro assays and refrigerate solutions to prevent hydrolysis. Document stability data in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound be resolved in preclinical studies?

Discrepancies in bioavailability or half-life may arise from species-specific metabolism or assay variability. For example, rodent studies may overestimate hepatic clearance due to cytochrome P450 activity differences. Use cross-species microsomal assays to identify metabolic pathways. Ensure dose normalization (mg/kg vs. body surface area) and validate analytical methods across labs. Contradictions in efficacy (e.g., adjuvants like MgSO4 altering outcomes) require controlled variables (concentration, administration route) and larger sample sizes .

Q. What experimental frameworks are optimal for studying this compound’s neuropharmacological mechanisms?

Apply the PICO framework:

- Population : In vitro neuronal cell lines (e.g., SH-SY5Y) or ex vivo nerve preparations.

- Intervention : Dose-response studies (0.1–10 µM) to assess sodium channel blockade.

- Comparison : Parent drug (mepivacaine) or lidocaine as positive controls.

- Outcome : Patch-clamp electrophysiology for channel inhibition kinetics. Include negative controls (e.g., vehicle) and statistical power analysis (α=0.05, β=0.2) to minimize Type I/II errors .

Q. How should researchers address ethical and methodological challenges in human trials involving this compound?

Follow FINER criteria:

- Feasibility : Pilot studies to determine safe dosing (start with 0.5% solutions).

- Novelty : Compare efficacy to existing anesthetics in randomized controlled trials (RCTs).

- Ethics : Obtain IRB approval; disclose risks (e.g., neurotoxicity at high doses) in informed consent.

- Relevance : Focus on unmet needs (e.g., prolonged analgesia in dental surgery). Use double-blinding and CONSORT guidelines for reporting .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?

Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values. Use nonlinear regression software (e.g., GraphPad Prism) with 95% confidence intervals. For conflicting results, apply meta-analysis tools (e.g., RevMan) to aggregate data across studies. Report raw data in appendices and processed data in main figures to enhance transparency .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Implement quality control (QC) protocols:

- In-process checks : Monitor reaction completion via thin-layer chromatography (TLC).

- Final product : Compare NMR/IR spectra to reference standards (e.g., MM0368.06).

- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) to predict shelf-life. Document deviations in supplementary materials to aid replication .

Tables of Key Data

| Property | This compound | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₂ | |

| Melting Point | 262–264°C (HCl salt) | |

| Reference Standard Purity | >98% (HPLC) | |

| Solubility in Water | >50 mg/mL (25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.